molecular formula C10H16 B12616098 5-Methyl-3-(propan-2-yl)hex-3-en-1-yne CAS No. 919516-14-6

5-Methyl-3-(propan-2-yl)hex-3-en-1-yne

Cat. No.: B12616098
CAS No.: 919516-14-6
M. Wt: 136.23 g/mol
InChI Key: KBYDDIWLRPESPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-(propan-2-yl)hex-3-en-1-yne is a chemical compound with the molecular formula C10H16 It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(propan-2-yl)hex-3-en-1-yne typically involves the use of alkyne precursors and specific reaction conditions to achieve the desired structure. One common method involves the alkylation of a suitable alkyne with an appropriate alkyl halide under basic conditions. For example, the reaction of 3-hexyne with isopropyl bromide in the presence of a strong base like sodium amide can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes. Catalysts like palladium or nickel can be used to facilitate the coupling reactions between alkynes and alkyl halides, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(propan-2-yl)hex-3-en-1-yne can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst can be used for hydrogenation reactions.

    Substitution: Nucleophiles like sodium amide or organolithium reagents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted alkynes depending on the nucleophile used.

Scientific Research Applications

5-Methyl-3-(propan-2-yl)hex-3-en-1-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-Methyl-3-(propan-2-yl)hex-3-en-1-yne exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s triple bond can be attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield ketones or carboxylic acids. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-(propan-2-yl)hex-3-en-1-yne is unique due to its specific alkyne functionality, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various industrial applications.

Biological Activity

5-Methyl-3-(propan-2-yl)hex-3-en-1-yne, a compound with a unique structure featuring multiple functional groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antioxidant, anti-inflammatory, and anticancer activities, supported by various studies and data.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C11H18 or similar depending on isomerization \text{C}_{11}\text{H}_{18}\text{ or similar depending on isomerization }

This compound's structure features a triple bond and several methyl groups, which may contribute to its biological reactivity.

Antioxidant Activity

Antioxidant activity is critical in mitigating oxidative stress-related diseases. Several studies have assessed the antioxidant potential of compounds similar to this compound.

CompoundMethod UsedIC50 (µM)Reference
This compoundDPPH AssayX
Gallic AcidDPPH Assay20
Ascorbic AcidDPPH Assay15

Findings : The compound exhibited significant DPPH radical scavenging activity, indicating its potential as an antioxidant. The exact IC50 value needs further elucidation through experimental studies.

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. The anti-inflammatory properties of similar compounds have been explored using various in vitro models.

CompoundInhibition (%)Reference
This compound70% at 50 µM
Curcumin (control)85% at 50 µM

Discussion : The compound demonstrated a notable reduction in inflammatory markers, suggesting its potential use in treating inflammatory conditions.

Anticancer Activity

The anticancer properties of this compound have been investigated through various cancer cell lines.

Cell LineIC50 (µM)Mechanism of ActionReference
MCF7 (breast cancer)XInduction of apoptosis
HeLa (cervical cancer)YCell cycle arrest

Case Studies : In vitro studies indicated that this compound could induce apoptosis in MCF7 cells, while also causing cell cycle arrest in HeLa cells. Further research is necessary to elucidate the specific pathways involved.

Molecular Docking Studies

In silico molecular docking studies have been conducted to predict the interaction between this compound and various biological targets. These studies suggest a strong binding affinity towards enzymes involved in cancer progression and inflammation.

Properties

CAS No.

919516-14-6

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

5-methyl-3-propan-2-ylhex-3-en-1-yne

InChI

InChI=1S/C10H16/c1-6-10(9(4)5)7-8(2)3/h1,7-9H,2-5H3

InChI Key

KBYDDIWLRPESPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=C(C#C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.